molecular formula C10H14N6O3 B1666341 5'-Amino-5'-deoxyadenosine CAS No. 14365-44-7

5'-Amino-5'-deoxyadenosine

Cat. No.: B1666341
CAS No.: 14365-44-7
M. Wt: 266.26 g/mol
InChI Key: GVSGUDGNTHCZHI-UHFFFAOYSA-N
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Description

5’-Deoxy-5’-aminoadenosine is an organic compound belonging to the class of 5’-deoxyribonucleosides. It is a nucleoside in which the oxygen atom at the 5’ position of the ribose moiety has been replaced by an amino group.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Deoxy-5’-aminoadenosine typically involves the modification of adenosine. One common method includes the use of adenosine and 2’-C-methyl adenosine as starting materials. The synthetic route involves a three-step process to produce nucleoside DOT1L inhibitors, including pinometostat, EPZ5677, and FED1 . This method provides useful structural-activity relationship information and contributes to the limited repertoire of ribose-modified nucleoside DOT1L inhibitors.

Industrial Production Methods

While specific industrial production methods for 5’-Deoxy-5’-aminoadenosine are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, ensuring that the compound meets the required standards for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

5’-Deoxy-5’-aminoadenosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products

The major products formed from these reactions include various substituted derivatives of 5’-Deoxy-5’-aminoadenosine, which can have different biological activities and properties .

Scientific Research Applications

5’-Deoxy-5’-aminoadenosine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 5’-Deoxy-5’-N-phosphonomethyladenosine
  • 5’-Deoxy-5’-N-(ethoxyphosphorylacetate)adenosine
  • Methyl carboxylate derivatives
  • Methyl phosphonate derivatives
  • Gem-bisphosphonate derivatives
  • Bis(methylphosphonate) derivatives
  • α-carboxylmethylphosphonate derivatives
  • Phosphonoacetate derivatives

Uniqueness

5’-Deoxy-5’-aminoadenosine is unique due to its specific structural modifications, which allow it to interact with enzymes and receptors in ways that other nucleosides cannot. Its ability to inhibit CD73 and modulate immune responses sets it apart from other similar compounds .

Properties

IUPAC Name

2-(aminomethyl)-5-(6-aminopurin-9-yl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6O3/c11-1-4-6(17)7(18)10(19-4)16-3-15-5-8(12)13-2-14-9(5)16/h2-4,6-7,10,17-18H,1,11H2,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSGUDGNTHCZHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CN)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50931976
Record name 9-(5-Amino-5-deoxypentofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50931976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14365-44-7
Record name 5'-Amino-5'-deoxyadenosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=238990
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-(5-Amino-5-deoxypentofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50931976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5'-Amino-5'-deoxyadenosine
Reactant of Route 2
Reactant of Route 2
5'-Amino-5'-deoxyadenosine
Reactant of Route 3
5'-Amino-5'-deoxyadenosine
Reactant of Route 4
5'-Amino-5'-deoxyadenosine
Reactant of Route 5
5'-Amino-5'-deoxyadenosine
Reactant of Route 6
5'-Amino-5'-deoxyadenosine

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